N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-5-(phenoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c18-16-9-7-14(10-19-16)26(22,23)20-17(21)15-8-6-13(25-15)11-24-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAVKONXOCPESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[(6-Chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide
- Molecular Formula : C₁₇H₁₃ClN₂O₅S
- Molecular Weight : 392.82 g/mol
- CAS Number : 1259116-58-9
Structural Features :
- The compound consists of a furan-2-carboxamide core substituted with a phenoxymethyl group at the 5-position and a 6-chloropyridin-3-ylsulfonyl moiety at the amide nitrogen.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Metabolic Stability :
- The target compound’s sulfonyl group may confer greater metabolic stability compared to nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), which lack sulfonyl protection and degrade rapidly in microbial systems .
The target compound’s phenoxymethyl and sulfonyl groups may enhance bioavailability or target affinity compared to 83c’s thiadiazole-nitrophenyl system .
Agrochemical Utility: Derivatives in (e.g., triazolyl amides) and (sulfanyl acetamides) are explicitly used as pesticides.
Synthetic Accessibility :
- The target compound is cataloged as a building block (), indicating its role as an intermediate. Similar compounds (e.g., ) are synthesized via carboxamide coupling, suggesting shared synthetic routes .
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